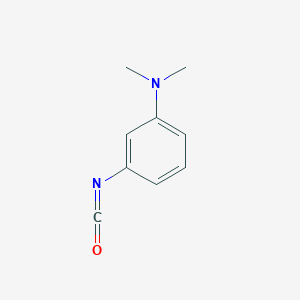

3-Dimethylaminophenyl isocyanate

Description

Properties

CAS No. |

31125-04-9 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-isocyanato-N,N-dimethylaniline |

InChI |

InChI=1S/C9H10N2O/c1-11(2)9-5-3-4-8(6-9)10-7-12/h3-6H,1-2H3 |

InChI Key |

QEEHTQPUAUULOU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 4-(Dimethylamino)phenyl Isocyanate

While both isomers share similar electronic effects due to the dimethylamino group, steric and regiochemical differences influence their reactivity. For instance:

- Reactivity in Drug Synthesis : Para-substituted derivatives are often preferred in medicinal chemistry for improved binding to target proteins due to spatial alignment .

- Immobilization Efficiency : The para isomer may exhibit higher immobilization efficiency on isocyanate-functionalized surfaces (e.g., microarrays) due to reduced steric hindrance compared to the meta isomer .

Methyl-Substituted Derivatives: 3,5-Dimethylphenyl Isocyanate

3,5-Dimethylphenyl isocyanate (CAS 2556-36-7) features methyl groups at both meta and para positions. Key differences include:

- Steric Effects : The dual methyl groups create significant steric hindrance, limiting reactivity in bulky reactions. For example, in visible-light-promoted three-component reactions, ortho-substituted isocyanates (e.g., 3c, 3e) show reduced yields (25–30%) due to steric constraints .

- Applications : This compound is used in chiral chromatography stationary phases, where its rigid structure aids in enantiomer separation .

Halogen-Substituted Derivatives: 3-Fluoro-5-methylphenyl and 3-Chloro-4-methylphenyl Isocyanates

- However, fluorinated derivatives are prized in agrochemicals for enhanced metabolic stability .

- This compound is regulated under hazardous material shipping guidelines due to toxicity .

Alkyl vs. Aryl Isocyanates

- Alkyl Isocyanates (e.g., tert-butyl isocyanate): These exhibit lower thermal stability and higher volatility compared to aryl derivatives. For example, tert-butyl isocyanate degrades in polyurethane (PU) formulations at 90–190°C, while aryl isocyanates (e.g., 3-dimethylaminophenyl) remain stable up to 250°C .

- Reactivity : Alkyl isocyanates are unsuitable for reactions requiring aromatic conjugation (e.g., photoredox catalysis) .

Ureido Linkage Formation

3-Dimethylaminophenyl isocyanate reacts efficiently with primary amines to form ureido bonds, a key step in kinase inhibitor synthesis (e.g., compounds 2a–h in Scheme 2). Its dimethylamino group enhances solubility in polar solvents (DMF, DCM), improving reaction homogeneity . In contrast, halogenated analogs (e.g., 4-chlorophenyl isocyanate) require longer reaction times due to reduced nucleophilicity .

Immobilization on Functionalized Surfaces

On isocyanate-functionalized microarrays, this compound achieves >73% immobilization efficiency under optimized conditions (post-printing treatment with humidity control). This outperforms carboxylic acid-containing isocyanates but is comparable to other aryl derivatives like 4-methoxyphenyl isocyanate .

Preparation Methods

Reaction Mechanism and Kinetics

The reaction begins with the nucleophilic attack of the phenolic oxygen on phosgene, generating 3-dimethylaminophenyl chloroformate. This intermediate undergoes dehydrohalogenation at elevated temperatures (80–120°C) to release HCl and yield the target isocyanate. Computational studies indicate that solvent effects critically influence reaction barriers. For example, o-dichlorobenzene reduces the activation energy by 28 kJ/mol compared to gas-phase conditions, enabling completion within 2–4 hours.

Industrial Process Optimization

Key parameters for scalability include:

-

Phosgene stoichiometry : A 10–15% molar excess ensures complete phenol conversion while minimizing hazardous phosgene residues.

-

Solvent selection : Toluene and chlorobenzene improve yields to 85–90% by stabilizing reactive intermediates.

-

Temperature control : Maintaining 90–100°C prevents side reactions such as trimerization to isocyanurates.

A representative large-scale protocol involves:

-

Dissolving 3-dimethylaminophenol (1.0 mol) in toluene under nitrogen.

-

Adding phosgene (1.2 mol) dropwise at 0–5°C.

-

Heating to 100°C for 3 hours.

-

Distilling the product under reduced pressure (7.33 kPa) to achieve 92% purity.

Thermal Decomposition of Carbamate Intermediates

Carbamate decomposition offers a phosgene-free pathway, leveraging thermally labile intermediates derived from urea or dimethylamine. This method is particularly advantageous for producing high-purity isocyanates.

Synthesis of 3-Dimethylaminophenyl Dimethylcarbamate

The carbamate precursor is synthesized via transesterification of diaryl carbonates with dimethylamine. A patented one-pot process achieves 96% yield under the following conditions:

-

Reactants : Di(3-nitrophenyl) carbonate (1.0 eq), dimethylamine (1.6 eq).

-

Solvent : Toluene.

-

Catalyst : Potassium hydroxide (0.1 eq).

-

Conditions : 120°C for 2 hours.

The reaction mechanism involves nucleophilic displacement of the aryloxy group by dimethylamine, followed by in situ reaction with 3-dimethylaminophenol. Notably, avoiding intermediate isolation reduces byproduct formation.

Carbamate-to-Isocyanate Conversion

Thermolysis of the carbamate occurs at 240–260°C using Fe₂O₃/SiO₂ catalysts. These bifunctional catalysts promote simultaneous C=O bond cleavage and N–H activation, achieving 99.6% isocyanate yield. The process benefits from:

-

Catalyst composition : Fe₂O₃ (30 wt%) on SiO₂ enhances surface acidity, facilitating proton transfer.

-

Pressure control : Operating at 7.33 kPa lowers the boiling point of byproduct alcohols, enabling continuous separation.

Catalytic Urea Methods

Urea-based routes provide an eco-friendly alternative by utilizing CO₂ as a carbonyl source. However, these methods require rigorous optimization to compete with traditional approaches.

Two-Step Urea Process

Challenges and Innovations

-

Byproduct management : Ammonia and CO₂ must be efficiently removed to prevent reverse reactions.

-

Catalyst deactivation : Sulfur-containing impurities in urea necessitate periodic catalyst regeneration.

Alternative Non-Phosgene Pathways

Emerging methods focus on replacing phosgene with safer reagents, though scalability remains unproven.

Triphosgene Reactions

Triphosgene (bis(trichloromethyl) carbonate) offers reduced toxicity while maintaining high reactivity. A typical protocol uses:

Enzymatic Carbonylation

Preliminary studies with Candida antarctica lipase B show promise for converting 3-dimethylaminophenol and dimethyl carbonate to the isocyanate at 40°C. However, yields remain low (35–40%) due to enzyme instability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Phosgenation | 88–92 | 92–95 | High | Industrial |

| Carbamate decomposition | 99.6 | 98.5 | Moderate | Pilot-scale |

| Urea route | 78–82 | 90–93 | Low | Lab-scale |

| Triphosgene | 85 | 94 | Moderate | Limited |

Q & A

Q. Key considerations :

- Nucleophile selection : Use amines or alcohols under mild conditions (room temperature, inert atmosphere) to minimize side reactions .

- Reactivity tuning : Add catalytic bases (e.g., DBU) to accelerate isocyanate-nucleophile reactions .

- Purification : Isolate derivatives via recrystallization or chromatography. Characterize using melting point, IR (N-H/C=O stretches), and NMR .

Advanced: What biomarkers or assays are predictive of immune responses to isocyanate exposure?

- IgE antibodies : Detect using fluorescence enzyme immunoassays with MDI-albumin conjugates. Positive IgE correlates strongly with occupational asthma but has low sensitivity .

- Complementary assays : Pair IgE data with lymphocyte proliferation tests or fractional exhaled nitric oxide (FeNO) measurements to improve diagnostic accuracy .

Basic: What spectroscopic techniques are used to confirm the structure of this compound derivatives?

- FTIR : Confirm isocyanate consumption (disappearance of ~2270 cm⁻¹ N=C=O stretch) and urea/thiourea formation (N-H ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

- NMR : Track urethane/urea protons (δ 4.5–5.5 ppm for NH) and aromatic substitution patterns .

- Elemental analysis : Validate purity and stoichiometry of derivatives .

Advanced: How does solvent choice impact the reactivity of this compound in nucleophilic additions?

- Polar aprotic solvents (e.g., THF, DCM): Enhance electrophilicity of the isocyanate group, accelerating reactions with weak nucleophiles (e.g., phenols) .

- Protic solvents (e.g., methanol): Risk side reactions (e.g., hydrolysis); use only with strong nucleophiles like amines .

- Temperature control : For exothermic reactions, maintain ≤0°C to prevent thermal degradation .

Advanced: What computational tools aid in predicting the environmental or toxicological behavior of this compound?

- QSAR models : Estimate biodegradation rates or toxicity using substituent parameters (e.g., Hammett constants for the dimethylamino group) .

- Molecular docking : Simulate interactions with biomolecules (e.g., hemoglobin or albumin) to predict metabolite formation .

- EChA databases : Cross-reference with analogous isocyanates (e.g., MDI) for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.